molecular formula C13H11FO2 B6373086 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1261943-72-9

3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6373086
CAS RN: 1261943-72-9
M. Wt: 218.22 g/mol
InChI Key: OUBJBIXZJXVDLR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% (3F5HMPP) is an important synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used for a wide range of purposes, such as in the synthesis of pharmaceuticals, in the development of new materials, and as a catalyst in chemical reactions.

Scientific Research Applications

3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It has been used in a variety of fields, including materials science, pharmaceuticals, and biochemistry. In materials science, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a precursor to a variety of polymers and other materials. In pharmaceuticals, it has been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In biochemistry, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a catalyst in the synthesis of various compounds.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% works is not yet fully understood. However, it is believed to work by binding to certain enzymes, which then catalyze certain biochemical reactions. It is also believed to interact with certain receptors, which then affect the activity of certain proteins.
Biochemical and Physiological Effects
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, receptors, and proteins. It has also been shown to affect the expression of certain genes. In addition, it has been shown to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and can be stored in a variety of forms. This makes it convenient for use in experiments. On the other hand, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is not as stable as some other compounds and can be degraded by certain conditions.

Future Directions

There are a variety of potential future directions for 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%. One potential direction is the development of new materials using 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% as a precursor. Another potential direction is the development of new pharmaceuticals using 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% as a starting material. Additionally, further research into the mechanism of action of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% could lead to new insights into its biochemical and physiological effects. Finally, further research into the synthesis of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% could lead to more efficient and cost-effective methods of production.

Synthesis Methods

3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 5-(2-hydroxymethylphenyl)-3-fluorophenol with a base such as potassium hydroxide or sodium hydroxide. This reaction produces a mixture of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% and the corresponding 5-(2-hydroxymethylphenyl)-3-fluorobenzoic acid. The mixture can then be separated by distillation, recrystallization, or chromatography.

properties

IUPAC Name

3-fluoro-5-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBJBIXZJXVDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684140
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-72-9
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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